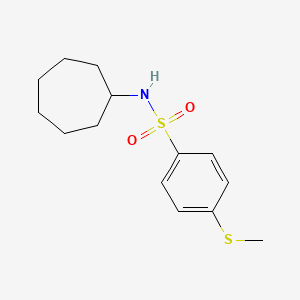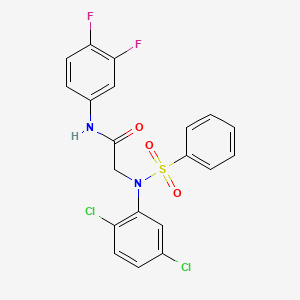![molecular formula C20H21ClN2O2 B5117264 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5117264.png)
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, also known as ML141, is a small molecule inhibitor that belongs to the benzamide class of compounds. It is used in scientific research to investigate the role of Rho-associated protein kinase (ROCK) in various cellular processes.
作用機序
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide inhibits ROCK by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream targets such as myosin light chain and LIM kinase. This leads to the inhibition of actin cytoskeleton organization and cellular contraction, which are important processes in cell migration and proliferation.
Biochemical and Physiological Effects:
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to inhibit the migration and invasion of cancer cells in vitro and in vivo. It also reduces the proliferation of cancer cells and induces apoptosis. In addition, 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to improve endothelial function and reduce blood pressure in animal models of hypertension. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is its high selectivity for ROCK1 and ROCK2, which reduces the potential for off-target effects. It is also a small molecule inhibitor, which allows for easy delivery to cells and tissues. However, 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. It also has a short half-life in vivo, which requires frequent dosing.
将来の方向性
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Future research could focus on the development of more potent and selective ROCK inhibitors based on the structure of 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. Other future directions could include the investigation of the combination of 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide with other drugs to enhance its therapeutic efficacy. Finally, the development of new delivery methods for 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide could improve its bioavailability and reduce the need for frequent dosing.
合成法
The synthesis of 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with 3-aminobenzoic acid, followed by the reaction of the resulting intermediate with 4-methylpiperidine-1-carboxylic acid. The final product is obtained by purification through column chromatography. The purity of the compound is confirmed by analytical methods such as NMR and HPLC.
科学的研究の応用
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a potent and selective inhibitor of ROCK1 and ROCK2, which are serine/threonine kinases that regulate various cellular processes, including cell migration, proliferation, and contraction. 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been used in scientific research to investigate the role of ROCK in various diseases such as cancer, cardiovascular diseases, and neurological disorders. It has also been used to study the mechanisms of action of other drugs that target ROCK.
特性
IUPAC Name |
2-chloro-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-14-9-11-23(12-10-14)20(25)15-5-4-6-16(13-15)22-19(24)17-7-2-3-8-18(17)21/h2-8,13-14H,9-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXRMRKWQPVTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B5117194.png)
![N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5117195.png)

![3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117217.png)
![5-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117222.png)
![6-amino-4-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5117236.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5117246.png)
![3-(3,4-dimethoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-1-propanone](/img/structure/B5117247.png)
![ethyl 4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B5117251.png)


![4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5117257.png)
![2-(4-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5117269.png)